molecular formula C13H24N2O3S B2629484 2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380070-47-1

2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B2629484
CAS No.: 2380070-47-1
M. Wt: 288.41
InChI Key: RGSOETITPZLPIF-UHFFFAOYSA-N
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Description

2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine. The reaction is carried out in an ethanol solution under reflux conditions for about an hour. The resulting solution is then left to crystallize, yielding red rod-shaped crystals . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as lutidine, and coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The morpholine ring in the compound can interact with biological molecules, potentially affecting their activity and stability .

Comparison with Similar Compounds

2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide can be compared with other phenylmorpholine compounds, such as:

  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
  • 2’-methoxy-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-nitrophenyl)sulfonyl]-4’-[3-(4-morpholinyl)propyl]-4-biphenylcarboxamide

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the morpholine ring and the thian-4-yl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-17-10-12(16)14-11-13(2-8-19-9-3-13)15-4-6-18-7-5-15/h2-11H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSOETITPZLPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCSCC1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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